Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Description
Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 26893-01-6) is a fluorinated quinoline derivative with the molecular formula C₁₃H₉F₄NO₃ and a molecular weight of 303.21 g/mol . It features a hydroxy group at position 4, fluorine at position 6, and a trifluoromethyl (-CF₃) group at position 7 on the quinoline core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinolines, such as fluoroquinolone antibiotics and GABAA receptor modulators .
Properties
IUPAC Name |
ethyl 6-fluoro-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO3/c1-2-21-12(20)7-5-18-10-4-8(13(15,16)17)9(14)3-6(10)11(7)19/h3-5H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXUUAGXSGWQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is a cornerstone for synthesizing quinolines. For Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, this method proceeds via:
- Formation of an Enamine Intermediate : 2-Amino-5-fluorophenylglyoxylic acid reacts with ethyl trifluoroacetoacetate in DMF at 110°C for 4 hours.
- Ring Closure : Intramolecular cyclization under acidic conditions yields the quinoline core.
- Hydroxylation : Hydrolysis with aqueous K₂CO₃ introduces the 4-hydroxy group.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68% | |
| Reaction Time | 4 hours | |
| Regioselectivity | >90% for 7-CF₃ substitution |
This method’s limitation lies in the moderate yield of ethoxycarboxylation at the 3-position (44%).
Microwave-Assisted Cyclocondensation
Recent optimizations employ microwave irradiation to accelerate cyclization:
- Conditions : 150°C, 20 minutes, DMF solvent.
- Advantages : 15% yield improvement compared to conventional heating.
Nucleophilic Fluorination and Trifluoromethylation
Halogen Exchange
A patent (US20050182259A1) details fluorination using phosphoryl trichloride (POCl₃) and hydrogen fluoride:
- Chlorination : 6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate reacts with KF in DMSO at 80°C.
- Selectivity : Excess KF suppresses side reactions at the 3-position.
Reaction Scheme :
$$
\text{C}{13}\text{H}9\text{ClF}3\text{NO}3 + \text{KF} \xrightarrow{\text{DMSO, 80°C}} \text{C}{13}\text{H}9\text{F}4\text{NO}3 + \text{KCl}
$$
Yield : 72%.
Trifluoromethylation via Ullmann Coupling
Copper-catalyzed coupling introduces the CF₃ group:
- Catalyst : CuI (10 mol%), 1,10-phenanthroline ligand.
- Conditions : 120°C, DMF, 12 hours.
- Yield : 65%.
Decarboxylation and Esterification
Decarboxylation of Carboxylic Acid Precursors
This compound is obtained via decarboxylation of its carboxylic acid analog:
Esterification Under Mitsunobu Conditions
For lab-scale synthesis:
- Reagents : DIAD (Diisopropyl azodicarboxylate), PPh₃.
- Solvent : THF, 0°C to room temperature.
- Yield : 78%.
Optimization Strategies
Solvent Effects
| Solvent | Yield (%) | Regioselectivity (%) |
|---|---|---|
| DMF | 68 | 92 |
| DMSO | 72 | 88 |
| Toluene | 45 | 75 |
DMF enhances both yield and selectivity due to its high polarity.
Temperature Control
- Low-Temperature Fluorination (−78°C) improves regioselectivity but reduces yield (44%).
- High-Temperature Cyclization (110°C) balances yield (68%) and selectivity (90%).
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 14.2 (s, 1H, OH), 8.51 (d, J = 6.8 Hz, 1H), 7.89 (s, 1H), 4.42 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H).
- IR : 1705 cm⁻¹ (C=O), 1628 cm⁻¹ (C=N), 1260 cm⁻¹ (C-F).
Industrial-Scale Production
A patented process produces multi-kilogram quantities:
- Continuous Flow Reactor : Reduces reaction time by 40%.
- Catalyst Recycling : CuI recovery ≥90%.
- Purity : >99% by HPLC.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 8.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has been studied for its efficacy against various bacterial strains. Its structural modifications enhance its potency against resistant strains of bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
Studies have shown that compounds similar to this compound possess anticancer activity. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, suggesting potential use in targeted cancer therapies .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Photophysical Properties
This compound has been explored for its photophysical properties, particularly in the development of luminescent materials. Its ability to form complexes with rare earth metals enhances its potential application in optoelectronic devices .
Synthesis of Advanced Materials
The compound serves as a precursor in synthesizing advanced materials with specific electronic and optical properties. Its derivatives are utilized in creating polymers and nanomaterials that exhibit unique characteristics beneficial for various technological applications .
Chromatographic Techniques
In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its distinct chemical profile allows for accurate quantification and analysis of similar compounds in complex mixtures .
Spectroscopic Studies
The compound's unique spectral characteristics make it suitable for spectroscopic studies, including NMR (Nuclear Magnetic Resonance) and UV-Vis spectroscopy. These studies aid in understanding the behavior of quinoline derivatives under various conditions, contributing to the field of chemical education and research .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as a TRPV1 antagonist, it binds to the TRPV1 receptor, inhibiting its activity and thereby reducing pain and inflammation. The compound’s antiseptic properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares key structural features and properties of Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate with related compounds:
Key Differences in Reactivity and Bioactivity
Hydroxy vs. Chloro at Position 4: The 4-hydroxy group in the target compound enables hydrogen bonding, critical for interactions with biological targets like DNA gyrase in fluoroquinolones . In contrast, the 4-chloro substituent in Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with hydrazines to form pyrazoloquinolinones) .
Trifluoromethyl Positional Effects: The 7-CF₃ group in the target compound increases electron-withdrawing effects and steric bulk compared to 6-CF₃ (CAS: 26893-12-9).
Halogen Substitution (F vs. Cl): Fluorine at position 6 (target compound) improves metabolic stability compared to chlorine in Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate. However, chlorine may enhance antibacterial potency due to stronger electronegativity .
Methoxy Group at Position 8: Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (CAS: 334971-28-7) exhibits increased lipophilicity from the methoxy group, which could improve blood-brain barrier penetration for CNS-targeted applications .
Crystallographic and Physicochemical Properties
- Crystal Packing: Analogues like Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate form 3D networks via C–H⋯N/F/O interactions, suggesting similar stability for the target compound .
- Solubility : The 4-hydroxy group in the target compound enhances water solubility compared to 4-chloro derivatives, which may require formulation adjustments for bioavailability .
Biological Activity
Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article presents an overview of its biological activity, supported by data tables, case studies, and research findings.
- Molecular Formula : C₁₃H₉F₄N₁O₃
- Molecular Weight : 285.22 g/mol
- CAS Number : 391-02-6
Biological Activity Overview
This compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- Several studies have shown that derivatives of quinoline compounds possess potent antimicrobial properties. The incorporation of trifluoromethyl groups enhances their activity against various bacterial strains.
- A study indicated that compounds with similar structures demonstrated improved efficacy against resistant strains of bacteria, suggesting that this compound may also exhibit similar properties .
-
Anticancer Activity :
- Research has demonstrated that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown promising results in various cancer cell lines.
- A comparative study revealed that certain derivatives exhibited IC50 values lower than those of standard anticancer drugs like doxorubicin, indicating their potential as effective anticancer agents .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant bacteria | |
| Anticancer | Inhibits proliferation in cancer cells | |
| Cytotoxicity | IC50 values lower than doxorubicin |
Table 2: Structure-Activity Relationship (SAR)
Case Studies
-
Antimicrobial Case Study :
A recent study synthesized several quinoline derivatives and tested their antimicrobial efficacy. This compound was among the compounds tested, showing significant activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was noted as a critical factor in enhancing its antimicrobial properties. -
Anticancer Case Study :
In vitro studies on various cancer cell lines revealed that this compound exhibited potent anticancer activity, with IC50 values indicating strong cytotoxic effects. Molecular dynamics simulations suggested that the compound interacts effectively with target proteins involved in cancer progression, making it a candidate for further development as an anticancer agent.
Q & A
Q. What synthetic routes are recommended for synthesizing Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, and how are key intermediates controlled?
The synthesis typically involves multi-step reactions, including nitration, reduction, cyclization, and fluorination. A critical step is the regioselective introduction of the trifluoromethyl group at the 7-position of the quinoline backbone. Reaction conditions (e.g., temperature, solvent polarity) significantly influence product ratios, as seen in analogous compounds where N-propargylation and Sharpless click reactions yield triazole-substituted derivatives . By-products like Compound 4 (isolated during ethylation) highlight the importance of optimizing reaction parameters to minimize competing pathways .
Q. Which spectroscopic and crystallographic methods are most reliable for structural elucidation of this compound?
Structural confirmation relies on a combination of 1H NMR , IR , MS , and elemental analysis . For resolving ambiguity in substitution patterns (e.g., differentiating 6-fluoro vs. 8-fluoro isomers), X-ray crystallography is essential. The SHELX suite (SHELXL, SHELXS) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . Crystal structures of related compounds reveal packing arrangements stabilized by hydrogen bonding and π-π interactions .
Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?
Key properties include:
- Hydrolysis susceptibility : The ester group undergoes hydrolysis under acidic/basic conditions to yield the carboxylic acid derivative, critical for prodrug activation .
- Thermal and photostability : The compound remains stable under standard laboratory conditions but may degrade under prolonged UV exposure .
- Electrophilic reactivity : The electron-deficient quinoline ring facilitates regioselective substitutions (e.g., nucleophilic attack at the 4-hydroxy position) .
Q. How is the antimicrobial activity of this compound assessed, and what are common pitfalls in interpretation?
Standard protocols involve broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values reported. Contradictions in activity data may arise from variations in bacterial strain susceptibility or assay conditions (e.g., pH, serum protein binding). For example, derivatives with triazole substitutions show moderate activity against fungal strains, but results depend on substituent polarity .
Q. What computational tools are used to predict the bioactivity or binding modes of this compound?
Molecular docking (e.g., AutoDock Vina) and QSAR modeling correlate structural features (e.g., trifluoromethyl hydrophobicity, ester lipophilicity) with antibacterial potency. However, discrepancies between in silico predictions and experimental data often stem from neglecting solvent effects or protein flexibility .
Advanced Research Questions
Q. How can conflicting cytotoxicity data for this compound against cancer cell lines be resolved?
Contradictory results (e.g., moderate activity against MCF-7 vs. weak activity in HCT-116) may reflect differences in cellular uptake or target expression. Mechanistic studies (e.g., enzyme inhibition assays for topoisomerase II) and metabolomic profiling can clarify whether the compound’s efficacy is cell-line-specific. Structural modifications, such as replacing the ester with a carbamate group, enhance metabolic stability and potency .
Q. What strategies improve the regioselectivity of trifluoromethyl group introduction during synthesis?
Employing directed ortho-metalation or transition-metal catalysis (e.g., Cu-mediated trifluoromethylation) enhances regioselectivity. For example, using a nitro group as a directing group at the 8-position in analogous quinolines ensures precise trifluoromethyl placement . Kinetic studies of competing pathways (e.g., SNAr vs. radical mechanisms) further guide optimization .
Q. How do intermolecular interactions in the crystal lattice affect the compound’s bioavailability?
Crystal packing analysis (via X-ray diffraction) reveals that C–H⋯F and C–H⋯N hydrogen bonds create a rigid lattice, potentially reducing solubility. Co-crystallization with cyclodextrins or polymers disrupts these interactions, improving dissolution rates. For instance, derivatives with flexible triazole substituents exhibit enhanced aqueous solubility due to reduced crystal lattice energy .
Q. What experimental approaches validate the role of fluorine atoms in enhancing metabolic stability?
Isotope labeling (e.g., ¹⁸F/¹⁹F substitution) tracks metabolic pathways via LC-MS. Comparative studies with non-fluorinated analogs show that the 6-fluoro and 7-trifluoromethyl groups reduce CYP450-mediated oxidation, extending half-life in vivo . Plasma stability assays further confirm resistance to esterase hydrolysis .
Q. How can structural modifications reconcile conflicting data between in vitro and in vivo antimicrobial activity?
Discrepancies often arise from poor pharmacokinetic properties. Prodrug strategies (e.g., masking the ester as a pivaloyloxymethyl group) improve oral bioavailability. Additionally, SAR studies on substituent effects (e.g., replacing ethyl ester with tert-butyl) balance lipophilicity and solubility, enhancing tissue penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
